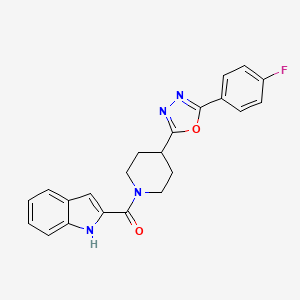

(4-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(1H-indol-2-yl)methanone

Description

This compound features a piperidine core linked to a 1,3,4-oxadiazole ring substituted with a 4-fluorophenyl group, while the indole-2-yl methanone moiety provides a planar aromatic system. The oxadiazole ring contributes to metabolic stability and electron-withdrawing properties, which may enhance binding to biological targets such as enzymes or receptors. The 4-fluorophenyl group increases lipophilicity and may participate in hydrophobic interactions. The indole moiety, a common pharmacophore in bioactive molecules, could engage in π-π stacking or hydrogen bonding .

Properties

IUPAC Name |

[4-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl]-(1H-indol-2-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19FN4O2/c23-17-7-5-14(6-8-17)20-25-26-21(29-20)15-9-11-27(12-10-15)22(28)19-13-16-3-1-2-4-18(16)24-19/h1-8,13,15,24H,9-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGFKLZZUHXXPHU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C2=NN=C(O2)C3=CC=C(C=C3)F)C(=O)C4=CC5=CC=CC=C5N4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19FN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Biological Activity

The compound (4-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(1H-indol-2-yl)methanone is a derivative of 1,3,4-oxadiazole and indole, which are known for their diverse biological activities. This article reviews the compound's synthesis, biological evaluations, and mechanisms of action based on recent studies.

Synthesis

The synthesis of this compound typically involves a multi-step process, including the formation of the oxadiazole ring and subsequent coupling with piperidine and indole derivatives. For instance, one method described in the literature involves the reaction of substituted benzohydrazides with 3-(4-fluorobenzoyl)indolizine-1-carboxylic acid followed by intramolecular cyclization to yield various derivatives .

Anticancer Activity

Recent studies have demonstrated significant anticancer properties of compounds related to this compound. For example:

The above data indicate that some derivatives exhibit lower IC50 values compared to the standard drug doxorubicin, suggesting enhanced cytotoxicity against breast cancer cells.

Antibacterial Activity

The antibacterial efficacy of these compounds has also been evaluated against various strains:

| Compound | Bacteria | Zone of Inhibition (mm) | Reference |

|---|---|---|---|

| 9i | E. coli | 18 | |

| 9j | S. aureus | 16 | |

| Ciprofloxacin | Standard | Varies |

These results show that certain derivatives possess moderate antibacterial activity, which could be comparable to established antibiotics.

Antifungal Activity

In addition to anticancer and antibacterial properties, the antifungal activity was assessed against Candida albicans:

Most compounds showed moderate antifungal activity when compared to the standard drug Itraconazole.

The mechanisms underlying the biological activities of these compounds often involve apoptosis induction and inhibition of key signaling pathways associated with cancer cell proliferation. For instance, molecular docking studies suggest that these compounds may interact with targets such as EGFR and IL-6, leading to reduced cell viability .

Case Studies

A notable case study involved a series of synthesized oxadiazole derivatives where specific substitutions led to enhanced anticancer activity across multiple cancer cell lines. In this study, certain compounds demonstrated over 90% inhibition in various cancer types, indicating their potential as broad-spectrum anticancer agents .

Scientific Research Applications

Biological Activities

-

Antimicrobial Properties :

- Compounds containing oxadiazole rings have been noted for their antibacterial and antifungal activities. For instance, derivatives of 5-(4-fluorophenyl)-1,3,4-oxadiazol-2(3H)-one have demonstrated significant antimicrobial effects against various pathogens such as Staphylococcus aureus and Escherichia coli .

- Case studies indicate that modifications to the oxadiazole structure can enhance these properties, making them suitable candidates for drug development.

-

Antitumor Activity :

- Research has highlighted the potential of oxadiazole derivatives in cancer treatment. For example, the compound's structure allows it to interact with DNA and inhibit tumor cell proliferation .

- Studies have shown that similar compounds exhibit cytotoxic effects on cancer cell lines, suggesting that the target compound may also possess antitumor properties.

-

Neuroprotective Effects :

- The piperidine component is associated with neuroprotective activities. Compounds with similar structures have been investigated for their ability to protect neuronal cells from oxidative stress and apoptosis .

- Preliminary studies suggest that the target compound might modulate neuroinflammatory pathways, offering potential in treating neurodegenerative diseases.

Synthetic Methodologies

The synthesis of (4-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(1H-indol-2-yl)methanone typically involves several key steps:

-

Formation of the Oxadiazole Ring :

- The oxadiazole moiety can be synthesized through cyclization reactions involving hydrazines and carboxylic acid derivatives under acidic or basic conditions .

-

Piperidine and Indole Coupling :

- The piperidine ring can be introduced via nucleophilic substitution reactions with appropriate halogenated indole derivatives .

-

Final Assembly :

- The final compound is obtained through coupling reactions between the synthesized piperidine derivative and the oxadiazole-indole intermediate.

Case Studies and Research Findings

A variety of studies have been conducted to evaluate the biological activities and therapeutic potentials of related compounds:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Heterocyclic Core Modifications

Compound A : 3-[5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-yl]-2-(4-methoxyphenyl)-1,3-thiazolidin-4-one

- Key Differences: Replaces oxadiazole with thiadiazole (S instead of O) and adds a thiazolidinone ring.

- The thiazolidinone introduces a ketone group, which may enhance hydrogen bonding but reduce metabolic stability compared to oxadiazole .

Compound B: (4-Benzylpiperazin-1-yl)-(1H-indol-2-yl)methanone (CAS 63925-79-1)

- Key Differences : Substitutes piperidine with piperazine (additional N atom) and replaces the oxadiazole-fluorophenyl group with a benzyl moiety.

- Implications: Piperazine increases basicity and solubility but may reduce membrane permeability.

Indole Substituent Variations

Compound C : 1-(3-(5-Fluoro-1H-indol-2-yl)phenyl)piperidin-4-amine derivatives

- Key Differences : Retains the indole-2-yl group but introduces a 5-fluoro substituent on the indole and an ethylpiperazine side chain.

- Implications : The 5-fluoro group enhances electron-withdrawing effects and may improve target affinity. The ethylpiperazine side chain could modulate solubility and pharmacokinetics .

Compound D: [5-(1H-Indol-3-yl)-3-phenyl-4,5-dihydropyrazol-1-yl]pyridin-3-yl methanone

- Key Differences : Positions the indole at the 3-yl instead of 2-yl and incorporates a dihydropyrazole ring.

- The dihydropyrazole introduces conformational flexibility, which may affect binding specificity .

Piperidine-Linked Modifications

Compound E: 5-{1-[2-(4-Fluorophenoxy)acetyl]piperidin-4-yl}-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one

- Key Differences: Replaces oxadiazole with triazolone and adds a phenoxyacetyl group.

Comparative Data Table

| Compound | Core Structure | Key Substituents | Predicted Properties |

|---|---|---|---|

| Target Compound | Piperidine-oxadiazole | 4-Fluorophenyl, indole-2-yl | High metabolic stability, moderate lipophilicity |

| Compound A (Thiadiazole) | Thiadiazole-thiazolidinone | 4-Methoxyphenyl | Enhanced polarizability, lower metabolic stability |

| Compound B (Piperazine) | Piperazine | Benzyl | High solubility, reduced membrane permeability |

| Compound C (Fluoroindole) | Piperidine-amine | 5-Fluoroindole, ethylpiperazine | Improved target affinity, variable solubility |

| Compound E (Triazolone) | Triazolone | 4-Fluorophenoxyacetyl | Hydrogen bonding capacity, steric hindrance |

Research Findings and Hypotheses

- Bioactivity : The target compound’s oxadiazole-fluorophenyl group likely confers superior metabolic stability compared to Compound A’s thiadiazole and Compound E’s triazolone.

- Solubility : Compound B’s piperazine core may exhibit higher aqueous solubility than the target compound’s piperidine, but this could limit blood-brain barrier penetration .

- Target Engagement : The 5-fluoro substitution in Compound C’s indole may enhance binding to hydrophobic pockets in enzymes, a feature absent in the target compound’s unsubstituted indole .

Q & A

Q. What are the recommended synthetic routes for synthesizing (4-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(1H-indol-2-yl)methanone, and how can reaction yields be optimized?

Methodological Answer: The synthesis typically involves multi-step reactions:

Oxadiazole Formation: Condensation of 4-fluorobenzohydrazide with a piperidinyl carboxylic acid derivative under reflux with a dehydrating agent (e.g., POCl₃) to form the 1,3,4-oxadiazole ring .

Piperidine-Indole Coupling: Use of coupling reagents (e.g., EDC/HOBt) to link the oxadiazole-piperidine intermediate with 1H-indole-2-carboxylic acid.

Purification: Column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) followed by recrystallization (solvent: ethanol/water) improves purity (>95%).

Optimization Tips:

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

Methodological Answer: A combination of spectroscopic and chromatographic methods is essential:

- NMR Spectroscopy:

- ¹H/¹³C NMR: Verify substituent positions (e.g., fluorophenyl protons at δ 7.2–7.8 ppm, indole NH at δ ~10.5 ppm) .

- 2D NMR (COSY, HSQC): Resolve overlapping signals in the piperidinyl and indole moieties.

- Mass Spectrometry (HRMS): Confirm molecular weight (expected [M+H]⁺: ~434.16 g/mol).

- HPLC-PDA: Assess purity (>98%) using a C18 column (mobile phase: acetonitrile/0.1% formic acid) .

Q. How can researchers screen the compound for preliminary biological activity?

Methodological Answer:

- In Vitro Assays:

- Enzyme Inhibition: Test against kinases or receptors (e.g., EGFR) using fluorescence-based assays (IC₅₀ determination).

- Cytotoxicity: MTT assay on cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM concentrations.

- Positive Controls: Include known inhibitors (e.g., erlotinib for EGFR).

- Data Validation: Triplicate experiments with statistical analysis (p < 0.05) .

Advanced Research Questions

Q. How can contradictory bioactivity data between studies be resolved?

Methodological Answer: Contradictions may arise from:

- Experimental Variability: Standardize protocols (e.g., cell passage number, serum concentration).

- Compound Stability: Assess degradation via LC-MS under assay conditions (e.g., 37°C, 5% CO₂) .

- Target Selectivity: Use siRNA knockdown or CRISPR-edited cell lines to confirm on-target effects.

- Meta-Analysis: Compare datasets using tools like PRISM to identify outliers .

Q. What advanced techniques are used to characterize the compound’s solid-state structure and intermolecular interactions?

Methodological Answer:

-

Single-Crystal XRD: Resolve 3D structure (space group, unit cell parameters). Example parameters from analogous compounds:

Parameter Value Space Group P2₁/c a (Å) 6.0686 b (Å) 18.6887 β (°) 91.559 Z 4 -

Hirshfeld Surface Analysis: Quantify intermolecular interactions (e.g., H-bonding, π-π stacking) using CrystalExplorer .

Q. How can the compound’s stability under varying experimental conditions be systematically evaluated?

Methodological Answer:

- Thermal Stability: TGA/DSC to determine decomposition temperature.

- Photostability: Expose to UV light (λ = 254 nm) and monitor degradation via HPLC .

- pH Stability: Incubate in buffers (pH 2–12) for 24 hours; quantify intact compound using LC-MS .

- Oxidative Stress: Treat with H₂O₂ (1–10 mM) and assess structural changes via ¹H NMR .

Q. What computational strategies are employed to predict the compound’s binding modes with biological targets?

Methodological Answer:

- Molecular Docking (AutoDock Vina): Simulate binding to protein targets (e.g., COX-2) using crystal structures from the PDB (e.g., 5KIR).

- MD Simulations (GROMACS): Analyze stability of ligand-receptor complexes over 100 ns trajectories.

- QSAR Modeling: Correlate substituent effects (e.g., fluorophenyl vs. methoxyphenyl) with activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.